(S)-Alprenolol - 23846-71-1

(S)-Alprenolol

Catalog Number: EVT-272443
CAS Number: 23846-71-1
Molecular Formula: C15H23NO2
Molecular Weight: 249.35 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Alprenolol, also known as aptinduriles or alfeprol, belongs to the class of organic compounds known as phenol ethers. These are aromatic compounds containing an ether group substituted with a benzene ring. Alprenolol is a drug which is used for the treatment of hypertension, angina, and arrhythmia. Alprenolol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Alprenolol has been detected in multiple biofluids, such as urine and blood. Within the cell, alprenolol is primarily located in the membrane (predicted from logP). In humans, alprenolol is involved in the alprenolol action pathway.
Alprenolol is a secondary alcohol that is propan-2-ol substituted by a 2-allylphenoxy group at position 1 and an isopropylamino group at position 3. It is a beta-adrenergic antagonist used as a antihypertensive, anti-arrhythmia and a sympatholytic agent. It has a role as an anti-arrhythmia drug, an antihypertensive agent, a beta-adrenergic antagonist and a sympatholytic agent. It is a secondary alcohol and a secondary amino compound.
One of the adrenergic beta-antagonists used as an antihypertensive, anti-anginal, and anti-arrhythmic agent. Alprenolol is no longer marketed by AstraZeneca, but may still be available in generic varieties.
Overview

(S)-Alprenolol is a selective beta-adrenergic antagonist, primarily used in the treatment of cardiovascular conditions such as hypertension and arrhythmias. It is classified as a beta-blocker, specifically targeting beta-2 adrenergic receptors, which play a crucial role in regulating heart rate and vascular tone. This compound is known for its enantiomerically pure form, which enhances its pharmacological efficacy and reduces potential side effects associated with racemic mixtures.

Source and Classification

(S)-Alprenolol is derived from the racemic mixture of alprenolol, which contains both (S)- and (R)-enantiomers. The (S)-enantiomer has been identified as the more pharmacologically active form. Alprenolol itself belongs to the class of beta-adrenergic antagonists, a group of drugs that block the effects of adrenaline on beta receptors, thereby decreasing heart rate and blood pressure.

Synthesis Analysis

Methods

The synthesis of (S)-Alprenolol can be achieved through various methods, including traditional organic synthesis and more modern chemoenzymatic approaches. One notable method involves the use of recombinant enzymes to achieve high enantiomeric purity. For example, a chemoenzymatic route has been reported that utilizes lipase-catalyzed kinetic resolution of racemic chlorohydrin derivatives, yielding (S)-Alprenolol with over 99% enantiomeric excess .

Technical Details

The synthesis typically begins with the preparation of an intermediate compound that undergoes several reactions, including acetolysis and hydrolysis, to produce the desired (S)-enantiomer. The use of specific catalysts and reaction conditions is critical to ensure high yields and purity.

Molecular Structure Analysis

(S)-Alprenolol has a complex molecular structure characterized by its chiral center. The molecular formula is C15H22N2O3C_{15}H_{22}N_2O_3, with a molecular weight of approximately 278.35 g/mol. The three-dimensional structure allows for specific interactions with beta-adrenergic receptors, which are essential for its pharmacological activity.

Data

The compound features a hydroxyl group and an amine group that contribute to its binding affinity to adrenergic receptors. Spectroscopic methods such as nuclear magnetic resonance (NMR) and mass spectrometry are commonly employed to confirm its structure and purity during synthesis.

Chemical Reactions Analysis

(S)-Alprenolol participates in various chemical reactions that enhance its pharmacological properties. One significant reaction involves the Mizoroki–Heck coupling reaction for fluorescent labeling, allowing for better visualization in biological studies . Additionally, it can undergo conjugation reactions to form drug delivery systems that improve bioavailability and targeted delivery in therapeutic applications .

Technical Details

These reactions often require specific conditions such as temperature control, solvent choice, and catalyst selection to optimize yield and minimize by-products.

Mechanism of Action

(S)-Alprenolol exerts its pharmacological effects primarily through competitive inhibition at beta-adrenergic receptors. By binding to these receptors, it prevents the action of catecholamines like adrenaline, leading to decreased heart rate and myocardial contractility.

Process

The mechanism involves:

  1. Receptor Binding: (S)-Alprenolol binds to beta-2 adrenergic receptors on cardiac cells.
  2. Signal Inhibition: This binding inhibits the normal signaling pathway activated by adrenaline.
  3. Physiological Effects: As a result, there is a reduction in heart rate and blood pressure, making it effective for treating hypertension.
Physical and Chemical Properties Analysis

Physical Properties

(S)-Alprenolol is typically presented as a white to off-white crystalline powder. It is soluble in water at physiological pH levels, which is advantageous for oral formulations.

Chemical Properties

  • Melting Point: Approximately 130–135 °C.
  • pKa: Around 9.5, indicating it exists predominantly in its protonated form at physiological pH.
  • Stability: It is stable under normal storage conditions but may degrade under extreme pH or temperature conditions.

Relevant data from studies indicate that (S)-Alprenolol has favorable pharmacokinetic properties, including good absorption and distribution characteristics in biological systems .

Applications

(S)-Alprenolol has significant applications in both clinical settings and research:

  1. Therapeutic Use: It is primarily used for managing hypertension, anxiety disorders, and certain types of arrhythmias.
  2. Research Applications: Its ability to selectively bind to beta-adrenergic receptors makes it useful in studies investigating receptor pharmacology and drug interactions .
  3. Fluorescent Labeling: The compound's derivatives are being explored for use as fluorescent probes in imaging studies related to receptor dynamics .
Molecular Pharmacology of (S)-Alprenolol

β-Adrenergic Receptor Antagonism: Mechanisms and Selectivity Patterns

(S)-Alprenolol is a non-selective β-adrenergic receptor (β-AR) antagonist with comparable affinity for β₁- and β₂-adrenoceptor subtypes. Its antagonism occurs through competitive displacement of catecholamines (e.g., epinephrine, norepinephrine) from orthosteric binding pockets within transmembrane helices 3, 5, 6, and 7 of β-ARs [1] [4]. Unlike third-generation β-blockers, (S)-Alprenolol lacks intrinsic sympathomimetic activity or α₁-adrenergic blocking effects. Its binding disrupts Gₛ-protein coupling, preventing GTP exchange and subsequent activation of downstream effectors [4] [9].

Table 1: Affinity Profile of (S)-Alprenolol at Adrenergic Receptors

Receptor SubtypeAffinity (pKi/pEC₅₀)Experimental SystemKey Interactions
β₁-Adrenoceptor~5.80–6.35Rat brain membranesH-bond: Asn310 (TM6), Ser203 (TM5)
β₂-Adrenoceptor~5.90–6.36Rat aorta contractionHydrophobic: Phe193 (ECL2), Val114 (TM3)
α₁-Adrenoceptor5.90Radioligand bindingLow-affinity, non-selective

Stereoselective Binding Dynamics to β₁/β₂-Adrenoceptor Subtypes

(S)-Alprenolol exhibits stereoselective binding due to its chiral center, with the (S)-enantiomer showing 50- to 100-fold higher affinity than the (R)-isomer at both β₁- and β₂-subtypes. This enantioselectivity arises from optimized hydrogen bonding between its hydroxyl group and conserved serine residues (Ser203/204/207 in TM5) in the receptor’s ligand-binding pocket [7] [8]. Single-molecule force spectroscopy studies reveal that (S)-Alprenolol stabilizes an intermediate conformational state in β₂-ARs distinct from inverse agonists, slowing dissociation kinetics (kₒff ~0.12 min⁻¹) compared to β₁-ARs (kₒff ~0.25 min⁻¹) [3] [8]. NMR analyses confirm its binding alters extracellular loop (ECL) dynamics, particularly weakening the Lys305–Asp192 salt bridge in ECL2/3 without fully collapsing it, indicative of partial conformational arrest [7].

Modulation of Adenylate Cyclase Activity: cAMP-Dependent Signaling Pathways

(S)-Alprenolol inhibits Gₛ-protein-mediated activation of adenylate cyclase (AC), reducing intracellular cAMP synthesis. In erythrocyte models, it decreases cAMP production by 60–80% at 10 μM, comparable to propranolol [2] [6]. This suppression attenuates protein kinase A (PKA) activity, preventing phosphorylation of:

  • Cytoskeletal proteins: Spectrin and band 4.1 in red blood cells, impairing deformability [2]
  • Transcriptional regulators: CREB, reducing expression of cAMP-responsive genes [6]
  • Metabolic enzymes: Glycogen phosphorylase kinase, inhibiting glycogenolysis [6]

Notably, (S)-Alprenolol’s effects extend beyond canonical AC inhibition. It amplifies cross-talk with Ca²⁺-dependent pathways by suppressing protein kinase C (PKC)-mediated AC potentiation, particularly in neuronal tissues where PKC phosphorylates inhibitory G-proteins (Gᵢ) [10].

Table 2: Effects on cAMP-Dependent Pathways

Target PathwayEffect of (S)-AlprenololFunctional Consequence
AC activation by Gₛ↓ 70–80% (IC₅₀ ~100 nM)Reduced PKA activity
PKA phosphorylation↓ 40–60%Impaired cytoskeletal remodeling
EPAC/Rap1 activationNo direct effectUnaltered small GTPase signaling
PKC-AC crosstalkDisruptionAttenuated AC sensitization

Inverse Agonist vs. Neutral Antagonist Behavior in GPCR Conformational States

(S)-Alprenolol functions as a neutral antagonist rather than an inverse agonist. NMR studies of β₂-AR demonstrate it stabilizes an ECL conformation identical to unliganded receptors, unlike inverse agonists (e.g., carazolol) that collapse extracellular loops via enhanced Lys305–Asp192 salt-bridge formation [7]. Dynamic force spectroscopy experiments further distinguish its mechanism: (S)-Alprenolol establishes fewer stabilizing interactions within transmembrane helices (ΔG ~-8.2 kcal/mol) compared to carazolol (ΔG ~-11.5 kcal/mol), failing to suppress basal β₂-AR activity [3]. Its binding energy landscape shows shallower minima in the inactive state, permitting spontaneous conformational fluctuations that prevent full inactivation [3] [7].

Key Differentiators from Inverse Agonists:

  • No allosteric ECL modulation: Maintains basal-level salt-bridge dynamics in ECL2/3 [7]
  • Reduced mechanical stabilization: Unfolding forces of β₂-AR structural segments are 25–40% lower than with carazolol-bound receptors [3]
  • Basal AC activity: Does not suppress cAMP below constitutive levels in transfected cell systems [6]

Properties

CAS Number

23846-71-1

Product Name

(S)-Alprenolol

IUPAC Name

(2S)-1-(propan-2-ylamino)-3-(2-prop-2-enylphenoxy)propan-2-ol

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

InChI

InChI=1S/C15H23NO2/c1-4-7-13-8-5-6-9-15(13)18-11-14(17)10-16-12(2)3/h4-6,8-9,12,14,16-17H,1,7,10-11H2,2-3H3/t14-/m0/s1

InChI Key

PAZJSJFMUHDSTF-UHFFFAOYSA-N

SMILES

CC(C)NCC(COC1=CC=CC=C1CC=C)O

Solubility

547 mg/L
1.88e-01 g/L

Synonyms

1-(o-Allylphenoxy)-3-(isopropylamino)-2-propanol
Alfeprol
Alpheprol
Alprenolol
Alprenolol Hydrochloride
Aptin
Aptin Duriles
Aptin-Duriles
Aptina
AptinDuriles
Aptine
H 56 28
H-56-28
H5628

Canonical SMILES

CC(C)NCC(COC1=CC=CC=C1CC=C)O

Isomeric SMILES

CC(C)NC[C@@H](COC1=CC=CC=C1CC=C)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.